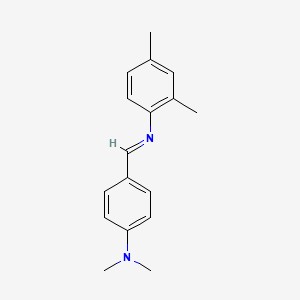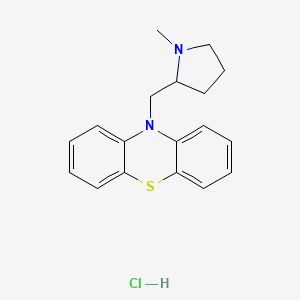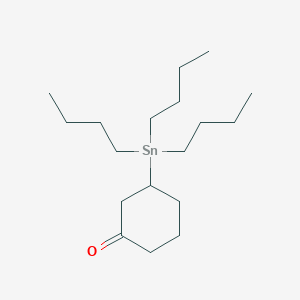
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Known for its nonlinear optical properties and antibacterial activity.
4-[(p-N,N-Dimethylamino)benzylidene]-2-phenyloxazole-5-one: Studied for its fluorescence and potential use as a pH sensor.
N,N-Dimethyl-4-[(Z)-(4-nitrophenyl)imino]methyl)aniline: Investigated for its biological activities and potential as an antimicrobial agent.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline stands out due to its unique combination of chemical properties, such as its ability to undergo various chemical reactions and its potential applications in multiple fields. Its structure allows for easy modification, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
56133-49-4 |
|---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
4-[(2,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-5-10-17(14(2)11-13)18-12-15-6-8-16(9-7-15)19(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
LENUXNNACZQFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)





![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)

![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)

![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
